molecular formula C18H16N2O2 B2363042 N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 2034205-20-2

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2363042
CAS No.: 2034205-20-2
M. Wt: 292.338
InChI Key: OKVHXIPZYBUXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide can be achieved through a combination of C–H arylation and transamidation reactions. The process involves the use of 8-aminoquinoline as a directing group for the C–H arylation, followed by a one-pot, two-step transamidation procedure . The reaction conditions typically involve palladium catalysis for the arylation step and the use of HATU and N,N-diisopropylethylamine for the coupling procedure . Industrial production methods may involve scaling up these reactions while optimizing yield and purity.

Chemical Reactions Analysis

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for arylation, HATU for coupling, and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include arylated benzofuran derivatives and various substituted benzofuran compounds.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by inhibiting key enzymes and proteins involved in cellular processes . For example, some benzofuran compounds inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells . The exact molecular targets and pathways for this specific compound would require further research to elucidate.

Comparison with Similar Compounds

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as Methoxsalen, Amiodarone, and Vilazodone . These compounds share the benzofuran core but differ in their substituents and biological activities. Methoxsalen is used for treating skin conditions like psoriasis, Amiodarone is an antiarrhythmic medication, and Vilazodone is an antidepressant . The unique structure of this compound, with its cyclopropylpyridine moiety, distinguishes it from these other compounds and may confer distinct biological properties.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(17-8-14-3-1-2-4-16(14)22-17)20-10-12-7-15(11-19-9-12)13-5-6-13/h1-4,7-9,11,13H,5-6,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVHXIPZYBUXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.